Cas no 841212-02-0 (1-(4-methylphenyl)-5-2-oxo-2-(piperidin-1-yl)ethyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)

1-(4-methylphenyl)-5-2-oxo-2-(piperidin-1-yl)ethyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-methylphenyl)-5-2-oxo-2-(piperidin-1-yl)ethyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
- 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-(4-methylphenyl)-5-[2-oxo-2-(1-piperidinyl)ethyl]-
-
- Inchi: 1S/C19H21N5O2/c1-14-5-7-15(8-6-14)24-18-16(11-21-24)19(26)23(13-20-18)12-17(25)22-9-3-2-4-10-22/h5-8,11,13H,2-4,9-10,12H2,1H3
- InChI Key: CHWZSOWBUZHUHW-UHFFFAOYSA-N
- SMILES: C1N(CC(=O)N2CCCCC2)C(=O)C2C=NN(C3=CC=C(C)C=C3)C=2N=1
Experimental Properties
- Density: 1.35±0.1 g/cm3(Predicted)
- Boiling Point: 587.2±60.0 °C(Predicted)
- pka: -0.94±0.20(Predicted)
1-(4-methylphenyl)-5-2-oxo-2-(piperidin-1-yl)ethyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0679-0122-10μmol |
1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
841212-02-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0679-0122-1mg |
1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
841212-02-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0679-0122-4mg |
1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
841212-02-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0679-0122-10mg |
1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
841212-02-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0679-0122-2μmol |
1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
841212-02-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0679-0122-5mg |
1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
841212-02-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0679-0122-3mg |
1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
841212-02-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0679-0122-15mg |
1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
841212-02-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0679-0122-5μmol |
1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
841212-02-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0679-0122-2mg |
1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
841212-02-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
1-(4-methylphenyl)-5-2-oxo-2-(piperidin-1-yl)ethyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Related Literature
-
2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
Additional information on 1-(4-methylphenyl)-5-2-oxo-2-(piperidin-1-yl)ethyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
Chemical Profile of 1-(4-methylphenyl)-5-2-oxo-2-(piperidin-1-yl)ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 841212-02-0)
The compound 1-(4-methylphenyl)-5-2-oxo-2-(piperidin-1-yl)ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, identified by its CAS number 841212-02-0, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule belongs to the pyrazolo[3,4-d]pyrimidine scaffold, a structural motif renowned for its broad spectrum of biological activities. The presence of functional groups such as the piperidinyl moiety and the 2-oxo ethyl side chain enhances its pharmacological potential, making it a promising candidate for further investigation in therapeutic applications.
Recent studies have highlighted the importance of pyrazolo[3,4-d]pyrimidines as key intermediates in the development of novel pharmaceutical agents. These compounds exhibit remarkable inhibitory effects on various enzymes and receptors, which are implicated in diverse pathological conditions. The structural features of 1-(4-methylphenyl)-5-2-oxo-2-(piperidin-1-yl)ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one contribute to its unique interaction with biological targets, particularly those involved in cancer metabolism and inflammation. The 4-methylphenyl group introduces hydrophobicity and rigidity to the molecule, optimizing its binding affinity to protein targets.
In the realm of oncology research, this compound has garnered attention due to its potential as an anti-proliferative agent. Preclinical studies suggest that it can modulate key signaling pathways such as mTOR and MAPK, which are central to cell cycle regulation and survival. The piperidinyl substituent plays a crucial role in enhancing solubility and metabolic stability, ensuring better bioavailability and prolonged half-life in vivo. These properties make it an attractive candidate for further development into a clinical drug.
Beyond cancer therapy, the compound exhibits anti-inflammatory properties by targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The 2-oxo ethyl group contributes to its ability to inhibit prostaglandin synthesis, thereby reducing inflammation and pain associated with chronic conditions such as arthritis. This dual functionality positions 1-(4-methylphenyl)-5-2-oxo-2-(piperidin-1-yl)ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one as a versatile therapeutic agent with applications spanning multiple disease areas.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the pyrazolo[3,4-d]pyrimidine core efficiently. The introduction of the piperidinyl group is achieved through nucleophilic substitution reactions under controlled pH conditions, while the 2-oxo ethyl side chain is incorporated via condensation reactions with appropriate carbonyl precursors.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. Docking simulations reveal that it binds tightly to active sites of enzymes involved in metabolic pathways relevant to cancer progression. The hydrophobic interactions between the 4-methylphenyl group and aromatic residues in the target protein enhance binding affinity. Additionally, hydrogen bonding networks involving the oxygen atoms of the 2-oxo group contribute to stable complex formation.
The pharmacokinetic profile of 1-(4-methylphenyl)-5-2-oxo-2-(piperidin-1-yl)ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been evaluated through in vitro and in vivo studies. These investigations indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits moderate oral bioavailability and undergoes extensive phase II metabolism via glucuronidation and sulfation pathways. This metabolic stability ensures prolonged therapeutic effects while minimizing toxicity concerns.
Future directions in research focus on optimizing synthetic routes for scalable production and exploring structure-based drug design strategies to enhance potency and selectivity. Combination therapies involving this compound with other anti-cancer agents are also being investigated to overcome drug resistance mechanisms observed in clinical trials. The integration of artificial intelligence (AI) tools for virtual screening has accelerated the identification of novel analogs with improved pharmacological profiles.
The significance of this compound extends beyond its immediate therapeutic applications. It serves as a valuable scaffold for designing next-generation drugs targeting complex diseases such as neurodegenerative disorders and autoimmune conditions. By leveraging its unique structural features, 1-(4-methylphenyl)-5 - 2 - oxo - 2 - ( piperidin - 1 - yl ) ethyl - 1 H , 4 H , 5 H - pyrazolo [ 3 , 4 - d ] pyrimidin - 4 - one ( CAS No . 841212 - 02 - 0 ) continues to inspire innovation in medicinal chemistry research worldwide.
841212-02-0 (1-(4-methylphenyl)-5-2-oxo-2-(piperidin-1-yl)ethyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one) Related Products
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)



